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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Jps016 (tfa), a selective proteolysis targeting

chimera (PROTAC) designed to degrade Class I histone deacetylases (HDACs), against other

HDAC-targeting compounds. The information presented herein is based on available

experimental data to facilitate an objective assessment of its performance and potential

applications in research and drug development.

Introduction to Jps016 (tfa)
Jps016 is a bifunctional molecule that operates as a selective degrader and inhibitor of Class I

HDACs.[1][2] It is composed of a benzamide-based ligand that targets Class I HDACs, a linker,

and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows

Jps016 to recruit the cellular ubiquitin-proteasome system to induce the degradation of its

target proteins, primarily HDAC1, HDAC2, and HDAC3.[3][4][5] The degradation of these

enzymes leads to significant downstream effects, including the upregulation or downregulation

of nearly 4000 genes, cell cycle arrest at the sub-G1 phase, and the promotion of apoptosis in

cancer cell lines such as HCT116.[1][2]

Performance Comparison
The efficacy of Jps016 as a Class I HDAC degrader has been quantified through various

studies. The following tables summarize its performance in comparison to other HDAC-

targeting molecules.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15139093?utm_src=pdf-interest
https://www.benchchem.com/product/b15139093?utm_src=pdf-body
https://www.benchchem.com/product/b15139093?utm_src=pdf-body
https://www.rndsystems.com/products/jps016_8083
https://www.tocris.com/products/jps016_8083
https://www.rndsystems.com/products/jps016_8083
https://www.tocris.com/products/jps016_8083
https://www.medchemexpress.com/jps016.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02179
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014412/
https://www.rndsystems.com/products/jps016_8083
https://www.tocris.com/products/jps016_8083
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Potency of Jps016 (tfa)
Target Parameter Value (nM)

HDAC1 IC50 570[1][2]

HDAC2 IC50 820[1][2]

HDAC3 IC50 380[1][2]

HDAC1 DC50 550[1][2]

HDAC3 DC50 530[1][2]

Table 2: Maximum Degradation (Dmax) of Jps016 (tfa)
Target Dmax (%)

HDAC1 77[1][2]

HDAC3 66[1][2]

HDAC2 45[1][2]

Table 3: Comparative Degradation Profile of Jps016 and
Related PROTACs
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Compound Target
Degradation at 1
µM (% of control)

Degradation at 10
µM (% of control)

Jps016 (9) HDAC1 ~50% ~20%

HDAC2 ~75% ~50%

HDAC3 ~40% ~30%

JPS014 (7) HDAC1 ~40% ~10%

HDAC2 ~60% ~40%

HDAC3 ~30% ~20%

JPS036 (22) HDAC1 ~90% ~80%

HDAC2 ~95% ~90%

HDAC3 ~50% ~20%

Data in Table 3 is estimated from graphical representations in the source material and is

intended for comparative purposes.[5]

Experimental Protocols
The data presented in this guide were generated using the following key experimental

methodologies:

Cell Culture and Treatment: HCT116 human colon carcinoma cells were cultured in an

appropriate medium. For degradation studies, cells were treated with Jps016 or other

compounds at various concentrations (e.g., 0.1, 1.0, and 10 µM) for a specified duration,

typically 24 hours.[5][6]

Western Blotting for Protein Degradation: Following treatment, cells were lysed, and protein

concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and

transferred to a membrane. The membranes were probed with specific primary antibodies

against HDAC1, HDAC2, and HDAC3, followed by incubation with a secondary antibody.

Protein bands were visualized and quantified to determine the extent of degradation relative to

a vehicle control (e.g., DMSO).[5]
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RNA Sequencing for Gene Expression Analysis: HCT116 cells were treated with Jps016 or

control compounds. Total RNA was extracted, and library preparation was performed. RNA

sequencing was then carried out to identify differentially expressed genes. Significant changes

in gene expression were determined based on p-adjusted values and fold change.[6]

Cell Cycle Analysis: Treated cells were stained with propidium iodide (PI) and analyzed by flow

cytometry to determine the distribution of cells in different phases of the cell cycle.[6]

Visualizations
Mechanism of Action of Jps016
Caption: Mechanism of Jps016-mediated HDAC degradation.
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Caption: Downstream effects of Jps016-induced HDAC degradation.

Conclusion
Jps016 (tfa) is a potent and selective degrader of Class I HDACs, with submicromolar DC50

values for HDAC1 and HDAC3.[1][2] Its ability to induce robust degradation of these key

epigenetic regulators translates into significant downstream cellular effects, including

widespread changes in gene expression and the induction of apoptosis in cancer cells.[1][2][6]

The comparative data indicates that modifications to the linker and E3 ligase ligand can

modulate the degradation profile of HDAC PROTACs, highlighting the tunability of this

therapeutic modality.[5] While comprehensive off-target protein analyses are not yet publicly

available, the on-target selectivity and potent biological activity of Jps016 make it a valuable

tool for research into the roles of Class I HDACs in health and disease and a promising

candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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